molecular formula C7H5BrF3N B1401444 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine CAS No. 1010422-53-3

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Cat. No. B1401444
M. Wt: 240.02 g/mol
InChI Key: VKKRFOKZVOJQNN-UHFFFAOYSA-N
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Description

“3-Bromo-2-methyl-6-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1010422-53-3 . It has a molecular weight of 240.02 and its IUPAC name is 3-bromo-2-methyl-6-(trifluoromethyl)pyridine .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs), which includes “3-Bromo-2-methyl-6-(trifluoromethyl)pyridine”, often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Molecular Structure Analysis

The molecular formula of “3-Bromo-2-methyl-6-(trifluoromethyl)pyridine” is C7H5BrF3N . The InChI Code is 1S/C7H5BrF3N/c1-4-5(8)2-3-6(12-4)7(9,10)11/h2-3H,1H3 .


Chemical Reactions Analysis

The synthesis of compounds like “3-Bromo-2-methyl-6-(trifluoromethyl)pyridine” often involves a condensation step .


Physical And Chemical Properties Analysis

“3-Bromo-2-methyl-6-(trifluoromethyl)pyridine” is a colorless to white to yellow solid or liquid . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Spectroscopic Characterization and Chemical Analysis

  • Spectroscopic and Optical Properties : The molecule's spectroscopic characterization, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, was comprehensively studied. Its optimized geometric structure was determined using density functional theory (DFT), and its vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties were thoroughly analyzed (Vural & Kara, 2017).

Synthetic Chemistry and Material Science

  • Synthesis of Aminopyrroles : The molecule serves as a building block for synthesizing trifluoromethyl-substituted aminopyrroles, leveraging the 2H-azirine ring expansion strategy. This synthesis paves the way for creating various functionalized pyrrolides and pyrrole-carboxylates, demonstrating the compound's versatility in organic synthesis (Khlebnikov et al., 2018).
  • Metalation and Functionalization : The compound has been part of studies exploring regioexhaustive functionalization, where it was converted into various carboxylic acids. This showcases its potential as a precursor for more complex organic molecules, highlighting its role in synthetic chemistry (Cottet et al., 2004).
  • Pesticide Synthesis : A significant application of this compound is in the synthesis of pesticides. The review of its synthesis processes and evaluation of each process underlines its industrial importance in the creation of agrichemicals (Xin-xin, 2006).

Pharmaceutical and Biological Applications

  • Drug Synthesis and Modification : The molecule is a key precursor in the synthesis of various pharmacologically relevant compounds. Its reactions and subsequent transformations lead to the creation of multiple derivatives, showcasing its utility in the development of new drugs and therapeutic agents (Coppo & Fawzi, 1998).

Methodology and Process Optimization

  • Synthetic Method Development : Studies involving this compound often focus on developing new synthetic methods or optimizing existing ones for more efficient production of desired derivatives. This includes exploring microwave-assisted syntheses, Lewis-acid-mediated cycloadditions, and various coupling reactions, highlighting the compound's role in advancing synthetic methodologies (Linder et al., 2011).

Safety And Hazards

The safety information for “3-Bromo-2-methyl-6-(trifluoromethyl)pyridine” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 .

Future Directions

Trifluoromethylpyridines (TFMPs) have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-bromo-2-methyl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c1-4-5(8)2-3-6(12-4)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKRFOKZVOJQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743621
Record name 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

CAS RN

1010422-53-3
Record name 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010422-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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